1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate
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Overview
Description
1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its strong nucleophilic properties and is used in various organic synthesis reactions. It is a colorless solid that is highly soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with dodecyl halides, followed by the addition of nitric acid to form the nitrate salt. The reaction typically involves the following steps:
Alkylation: 1,4-diazabicyclo[2.2.2]octane is reacted with dodecyl bromide or dodecyl chloride in an organic solvent such as acetonitrile or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures.
Formation of Nitrate Salt: The resulting quaternary ammonium salt is then treated with nitric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its strong nucleophilic properties, it can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Ring-Opening Reactions: The compound can participate in ring-opening reactions, particularly with nucleophiles such as phenols and related compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Electrophiles: Alkyl halides, acyl halides, and other electrophilic compounds.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with alkyl halides can yield alkylated derivatives, while oxidation reactions can produce oxidized products such as aldehydes or ketones.
Scientific Research Applications
1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate has a wide range of scientific research applications, including:
Medicine: It is explored for its potential use in drug development and as a building block for pharmacologically active compounds.
Industry: The compound finds applications in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate involves its strong nucleophilic properties. The compound can act as a nucleophile in various reactions, attacking electrophilic centers and facilitating the formation of new chemical bonds. Its molecular targets include electrophilic compounds, and the pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, which is also a strong nucleophile and is used in various organic synthesis reactions.
Quinuclidine: A similar bicyclic compound with one nitrogen atom replaced by a carbon atom, used in organic synthesis and as a catalyst.
1-Benzyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts: These compounds are derived from the alkylation of DABCO and are used in the synthesis of piperazine derivatives.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct solubility and reactivity properties compared to other similar compounds.
Properties
CAS No. |
62634-10-0 |
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Molecular Formula |
C18H37N3O3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane;nitrate |
InChI |
InChI=1S/C18H37N2.NO3/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-19(13-17-20)14-18-20;2-1(3)4/h2-18H2,1H3;/q+1;-1 |
InChI Key |
PVKBCUBKQNCHQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+]12CCN(CC1)CC2.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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